N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine is a complex organic compound that features a morpholine ring, a sulfonyl group, a phenyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine typically involves multiple steps, starting with the preparation of the morpholine-4-sulfonyl precursor. This precursor is then reacted with a phenyl-substituted oxirane under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine: Unique due to its combination of morpholine, sulfonyl, phenyl, and oxirane groups.
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}propanamine: Similar structure but with a propanamine group instead of ethanamine.
N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}butanamine: Contains a butanamine group, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
87975-63-1 |
---|---|
Molecular Formula |
C15H22N2O4S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(2-morpholin-4-ylsulfonyl-3-phenyloxiran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H22N2O4S/c1-2-16-12-15(14(21-15)13-6-4-3-5-7-13)22(18,19)17-8-10-20-11-9-17/h3-7,14,16H,2,8-12H2,1H3 |
InChI Key |
WTLHJDDGLLXRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(C(O1)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.